molecular formula C19H16F3N3OS B2587354 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide CAS No. 723748-29-6

2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide

Katalognummer: B2587354
CAS-Nummer: 723748-29-6
Molekulargewicht: 391.41
InChI-Schlüssel: IXCLKPXQOMNKAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide is a synthetic small molecule characterized by a pyridine core substituted with a benzyl group at the 6-position, a cyano group at the 3-position, and a trifluoromethyl group at the 4-position. A sulfanylacetamide linker, terminated with an N-cyclopropylacetamide group, is attached at the 2-position of the pyridine ring. This structure is part of a broader class of 3-cyano-4-(trifluoromethyl)pyridin-2-yl)sulfanyl acetamide derivatives, which have demonstrated significant value in medicinal chemistry research . Compounds within this chemical family are primarily investigated for their potential as potent inhibitors of solute carrier family 6 member 19 (SLC6A19) . SLC6A19 is a transporter protein responsible for the absorption of neutral amino acids in the intestine and kidney. Inhibiting this transporter presents a promising therapeutic strategy for metabolic disorders, including type 2 diabetes and obesity, by modulating amino acid availability and subsequent metabolic pathways . The specific substitution pattern on the pyridine ring, particularly the 6-benzyl group and the N-cyclopropyl terminal amide, is designed to optimize the molecule's binding affinity and selectivity for the target protein. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans. Researchers can utilize this compound for in vitro assays to study its mechanism of action, for structure-activity relationship (SAR) studies to guide further chemical optimization, and in preclinical investigations to evaluate its potential pharmacological effects .

Eigenschaften

IUPAC Name

2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3OS/c20-19(21,22)16-9-14(8-12-4-2-1-3-5-12)25-18(15(16)10-23)27-11-17(26)24-13-6-7-13/h1-5,9,13H,6-8,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCLKPXQOMNKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSC2=NC(=CC(=C2C#N)C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of Functional Groups: The benzyl, cyano, and trifluoromethyl groups are introduced through specific reactions such as nucleophilic substitution and electrophilic aromatic substitution.

    Formation of the Sulfanyl Group: The sulfanyl group is introduced via thiolation reactions.

    Cyclopropylacetamide Formation: The final step involves the formation of the cyclopropylacetamide moiety through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the cyano group or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Vergleich Mit ähnlichen Verbindungen

2-{[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide (CAS 791789-15-6)

  • Molecular Formula : C₁₆H₁₂F₃N₃OS
  • Key Differences : Lacks the N-cyclopropyl group, resulting in a simpler acetamide (-NH₂) terminus.

2-(2-{[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic Acid (CAS 723748-25-2)

  • Molecular Formula : C₁₈H₁₄F₃N₃O₃S
  • Key Differences : Incorporates an additional carboxylic acid (-COOH) group.
  • Hypothesized Impact : Increased polarity (logP ~1.9) and solubility in aqueous media, but reduced blood-brain barrier penetration .

Analogs with Heterocyclic Core Variations

N-Cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide

  • Molecular Formula : C₁₇H₁₅N₅O
  • Key Differences : Replaces the pyridine-sulfanyl-acetamide scaffold with an indazole-carboxamide core.
  • Hypothesized Impact : The indazole moiety may enhance π-π stacking interactions in protein binding pockets, while the cyclopropyl group retains steric advantages .

N-[4-Chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide

  • Molecular Formula : C₁₉H₁₄ClF₈N₄O₂
  • Key Differences : Features a pyrazole core with pentafluoroethyl and trifluoromethyl groups.

Substituent-Driven Functional Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized logP
Target Compound Pyridine N-Cyclopropyl, CF₃, CN, benzyl, sulfanyl 390.38 ~3.2
2-{[6-Benzyl...}acetamide Pyridine CF₃, CN, benzyl, sulfanyl, -NH₂ 359.35 ~2.8
N-Cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide Indazole N-Cyclopropyl, pyridine 313.34 ~2.5
Tigolaner Isoxazoline CF₃, pentafluoroethyl 720.90 ~5.1

Biologische Aktivität

2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide is a novel compound that has garnered attention for its potential biological activities. Its unique structural features, including a pyridine ring with various substituents, suggest a diverse range of interactions within biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide is C16H12F3N3OS. Key features include:

  • Pyridine Ring : The core structure that facilitates various biochemical interactions.
  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity.
  • Cyano Group : Contributes to reactivity and potential biological activity.

These structural components are critical in determining the compound's pharmacological profile.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The presence of the cyano group may allow for interactions with specific enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to various receptors, influencing signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide:

  • Cell Line Studies : In vitro assays using cancer cell lines have shown cytotoxic effects, indicating its potential as an anticancer agent. For instance, treatment with this compound resulted in significant reductions in cell viability in various cancer types, including breast and lung cancers.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies have demonstrated that it can inhibit the growth of certain bacterial strains, suggesting its utility in combating infections.

Case Study 1: Anticancer Activity

A notable study involved testing the compound against human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability after 48 hours of treatment, with IC50 values indicating potent activity. The mechanism was hypothesized to involve apoptosis induction through caspase activation.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction via caspases
A54920Cell cycle arrest

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antibacterial agent.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.